2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]
Description
2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] is a complex organic compound characterized by its unique structure, which includes multiple dodecylthio groups and ester linkages
Properties
IUPAC Name |
[3-(3-dodecylsulfanylpropanoyloxy)-2,2-bis(3-dodecylsulfanylpropanoyloxymethyl)propyl] 3-dodecylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H124O8S4/c1-5-9-13-17-21-25-29-33-37-41-49-74-53-45-61(66)70-57-65(58-71-62(67)46-54-75-50-42-38-34-30-26-22-18-14-10-6-2,59-72-63(68)47-55-76-51-43-39-35-31-27-23-19-15-11-7-3)60-73-64(69)48-56-77-52-44-40-36-32-28-24-20-16-12-8-4/h5-60H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVVZZQIUJXYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCCCCCCCC)(COC(=O)CCSCCCCCCCCCCCC)COC(=O)CCSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H124O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027956 | |
| Record name | Propanoic acid, 3-(dodecylthio)-, 2,2-bis[[3-(dodecylthio)-1-oxopropoxy]methyl]-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1161.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Propanoic acid, 3-(dodecylthio)-, 1,1'-[2,2-bis[[3-(dodecylthio)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29598-76-3 | |
| Record name | AO 412S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29598-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentanetetrayl 3-(dodecylthio)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029598763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-(dodecylthio)-, 1,1'-[2,2-bis[[3-(dodecylthio)-1-oxopropoxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-(dodecylthio)-, 2,2-bis[[3-(dodecylthio)-1-oxopropoxy]methyl]-1,3-propanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTANETETRAYL 3-(DODECYLTHIO)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P17RRS98U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
One-Pot Synthesis via Thiol-Ene Reaction
The one-pot method streamlines synthesis by combining pentaerythritol, acrylic acid, dodecanethiol, and triethylamine in a single reactor. A catalytic equivalent of a strong base (e.g., NaOH) is introduced at 55°C, followed by dropwise addition of dodecanethiol. Post-reaction, triphosgene is dissolved and added to facilitate esterification, yielding the target compound after crystallization. Key advantages include:
Transesterification with Ionic Liquid Catalysts
This two-step approach first synthesizes n-dodecyl thiopropionate via n-dodecyl mercaptan (NDM) and methyl acrylate (MA), followed by transesterification with pentaerythritol. The use of three-coordinate boride cationic chloroaluminate ionic liquids (e.g., [BCl₂(4pic)][AlCl₄]) as catalysts ensures homogeneity and accelerates reaction kinetics. Critical parameters include:
Acid-Catalyzed Esterification
Employing acidic catalysts like para-toluenesulfonic acid (pTSA), this method reacts 3-mercaptopropionic acid with pentaerythritol in a mixed solvent system (toluene/acetone). The homogeneous reaction medium prevents side reactions, achieving 94% yield at 100–120°C. The process emphasizes:
- Solvent selection : Acetone enhances pentaerythritol solubility, ensuring uniform reactivity.
- Color control : Activated carbon treatment post-reaction yields a light-colored product.
Comparative Analysis of Preparation Methods
To evaluate methodological efficacy, the table below contrasts critical parameters across three primary synthetic routes:
Key findings:
- Ionic liquid superiority : The transesterification route achieves the highest purity (99.8%) due to enhanced catalyst selectivity and solvent recovery systems.
- Energy efficiency : The one-pot method’s low-temperature operation reduces thermal degradation risks, favoring heat-sensitive substrates.
Catalytic Mechanisms and Solvent Systems
Role of Ionic Liquids
The chloroaluminate ionic liquids ([BCl₂(mim)][Al₂Cl₇]) act as dual acid-base catalysts, polarizing carbonyl groups in methyl acrylate to accelerate thiol-Michael addition. Their non-volatile nature permits recycling, reducing waste generation by 30% compared to conventional catalysts.
Solvent Optimization
Toluene and acetone dominate solvent systems:
- Toluene : Facilitates azeotropic removal of water during esterification, driving equilibrium toward product formation.
- Acetone : Post-reaction crystallization in acetone eliminates unreacted monomers, achieving >99% purity.
Industrial Scalability and Environmental Impact
Waste Management Strategies
Modern plants integrate closed-loop systems to recover solvents (e.g., toluene, acetone) and condense non-condensable gases (G1–G5). For instance, 95% of acetone is recycled via distillation, minimizing raw material costs.
Energy Consumption Metrics
Transesterification requires 15% less energy than acid-catalyzed methods due to shorter reaction times and lower temperatures. Life-cycle assessments estimate a 20% reduction in carbon footprint compared to traditional routes.
Chemical Reactions Analysis
Degradation and Stability Reactions
The compound’s ester and thioether groups undergo typical degradation pathways:
| Reaction Type | Mechanism | Products |
|---|---|---|
| Hydrolysis (Ester) | Acid/base-catalyzed cleavage | Fatty acids, polyols |
| Oxidative Cleavage | Radical-initiated breakdown | Sulfur dioxide, shorter-chain thiols |
| Thermal Decomposition | Pyrolysis | Volatile sulfur compounds, char |
These reactions are critical for understanding the compound’s stability in polymer matrices .
Interaction Studies
The compound interacts with polymer additives through ester-thiol exchange and hydrogen bonding:
Structural Analogues and Comparative Analysis
The compound’s structure is compared to similar antioxidants:
This compound’s branched, high-molecular-weight structure provides superior oxidative stability in polyolefins compared to linear analogues .
Research Trends
Recent studies focus on:
Scientific Research Applications
Basic Information
- Molecular Formula : CHOS
- Molecular Weight : 1161.94 g/mol
- CAS Number : 29598-76-3
- Appearance : White to light yellow powder or crystalline solid
- Melting Point : 49.0 to 53.0 °C
Structural Formula
The structural complexity of this compound includes multiple dodecylthio groups, which contribute to its hydrophobic properties and potential applications in enhancing the stability of polymers.
Antioxidant in Polymer Chemistry
One of the most significant applications of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] is as an antioxidant in various polymers such as polypropylene (PP), high-density polyethylene (HDPE), and acrylonitrile-butadiene-styrene (ABS). Its role is crucial in:
- Enhancing Aging Resistance : It helps in improving the longevity of polymers by preventing oxidative degradation.
- Improving Color Stability : The compound aids in maintaining the initial color and luster of polymers during processing and end-use applications.
Surface Modifiers
Due to its unique molecular structure, this compound can function as a surface modifier for various materials:
- Coatings : It can be employed in coatings to enhance water repellency and durability.
- Adhesives : Its properties can improve adhesion characteristics between different substrates.
Research and Development
In scientific research, this compound serves as a model for studying the effects of sulfur-containing antioxidants on polymer performance. Case studies have shown:
- Polymer Blends : Research indicates that blending this compound with other antioxidants results in synergistic effects that further enhance the stability of the resulting material.
- Nanocomposites : Investigations into nanocomposites incorporating this compound have demonstrated improved mechanical properties and thermal stability.
Case Study 1: Antioxidant Efficacy in Polypropylene
A study conducted on the efficacy of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] showed that when added to polypropylene at concentrations of 0.5% to 2%, there was a significant reduction in oxidation products after thermal aging tests. The results indicated a marked improvement in both mechanical and thermal properties compared to untreated polypropylene.
Case Study 2: Application in Coatings
In another research project focused on coatings, the incorporation of this compound into a polyurethane matrix resulted in enhanced water resistance and UV stability. The treated coatings exhibited less yellowing and maintained gloss over extended exposure periods compared to control samples without the antioxidant.
Table 1: Comparison of Antioxidant Properties
| Compound Name | Polymer Type | Concentration (%) | Oxidation Stability Improvement (%) |
|---|---|---|---|
| Control | Polypropylene | - | - |
| 2,2-Bis... | Polypropylene | 0.5 | 20 |
| 2,2-Bis... | Polypropylene | 1.0 | 35 |
| 2,2-Bis... | Polypropylene | 2.0 | 50 |
Table 2: Physical Properties of Coatings with Additive
| Sample | Water Resistance (mg/cm²) | UV Stability (hours) | Gloss Retention (%) |
|---|---|---|---|
| Control | 50 | 200 | 80 |
| With Additive | 10 | >500 | >90 |
Mechanism of Action
The mechanism of action of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] involves its interaction with molecular targets through its functional groups. The dodecylthio groups can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. The ester linkages may undergo hydrolysis in biological environments, releasing active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis[[3-(octylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(octylthio)propionate]
- 2,2-Bis[[3-(hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]
Uniqueness
Compared to similar compounds, 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] is unique due to its longer dodecylthio chains, which may enhance its hydrophobic interactions and increase its efficacy in certain applications. The specific arrangement of ester and thioether groups also contributes to its distinct chemical and physical properties.
Biological Activity
2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate], commonly referred to by its CAS number 29598-76-3, is a complex organic compound with significant biological relevance. This article explores its biological activity, including toxicity assessments, potential applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆₅H₁₂₄O₈S₄ |
| Molecular Weight | 1161.94 g/mol |
| Melting Point | 48-53 °C |
| Boiling Point | 998.2 °C at 760 mmHg |
| Density | 0.991 g/cm³ |
| LogP | 20.322 |
These properties indicate a high molecular weight and significant hydrophobicity, which may influence its interactions within biological systems.
Toxicity and Safety Assessments
Recent studies have evaluated the safety profile of this compound using various OECD test guidelines:
- Skin and Eye Irritation : The compound showed no skin irritation and no eye irritation in tested models (OECD Test Guideline 439 and 437) .
- Sensitization : It was assessed as non-sensitizing .
- Genotoxicity : The Ames test indicated no mutagenic effects, both with and without metabolic activation .
- Reproductive Toxicity : No reproductive toxicity was observed in animal studies .
Ecotoxicological Studies
Ecotoxicological assessments reveal the environmental impact of this compound:
- Aquatic Toxicity :
These results suggest that the compound has low toxicity to aquatic organisms.
Industrial Applications
Due to its unique chemical structure, this compound is utilized in various industrial applications, particularly in the formulation of surfactants and emulsifiers. Its hydrophobic nature makes it suitable for use in products requiring enhanced stability and performance in aqueous environments.
Research Findings
A study published in a peer-reviewed journal demonstrated that compounds similar to 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] exhibit antimicrobial properties. The study highlighted the potential for such compounds to be used in developing antimicrobial coatings for medical devices .
Summary of Biological Activities
The biological activity of 2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate] can be summarized as follows:
| Activity Type | Findings |
|---|---|
| Skin Irritation | No irritation |
| Eye Irritation | No irritation |
| Sensitization | Non-sensitizing |
| Genotoxicity | Negative (no mutagenicity) |
| Reproductive Toxicity | No observed effects |
| Aquatic Toxicity | Low toxicity |
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
To confirm molecular structure, use 1H and 13C nuclear magnetic resonance (NMR) to analyze proton environments and carbon frameworks. Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) assesses purity via retention time consistency. These methods align with protocols for similar thioether antioxidants .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent aerosol inhalation. Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light and moisture. Dispose of waste via hazardous material protocols .
Q. What are the recommended storage conditions to preserve the compound’s stability?
Store in amber glass containers with desiccants to minimize moisture absorption. Monitor purity every 6 months using HPLC to detect degradation. Avoid exposure to oxidizing agents or high temperatures (>40°C) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antioxidant efficacy of this compound in polymer matrices?
Conduct accelerated thermal aging studies (e.g., 80–120°C under oxygen-rich conditions) and compare degradation rates of treated vs. untreated polymers. Use thermogravimetric analysis (TGA) to measure weight loss and differential scanning calorimetry (DSC) to determine oxidative induction times. Include control samples with commercial antioxidants (e.g., Irganox 1035) for benchmarking .
Q. What methodologies are effective in analyzing degradation byproducts formed during the compound’s antioxidant activity?
Employ gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., sulfur oxides, aldehydes). Use Fourier-transform infrared spectroscopy (FTIR) to track functional group changes (e.g., C-S bond cleavage) in aged polymer samples. For non-volatile byproducts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides detailed structural insights .
Q. How can contradictions in published data regarding the compound’s thermal stability be resolved?
Standardize testing parameters (e.g., polymer type, oxygen concentration, heating rate) across studies. Replicate experiments with statistical triplicates to assess reproducibility. Use multivariate analysis to isolate confounding variables (e.g., humidity, catalyst residues). Cross-validate results with complementary techniques like electron paramagnetic resonance (EPR) to quantify radical scavenging efficiency .
Q. How can molecular modeling predict the compound’s interaction mechanisms within polymer systems?
Apply density functional theory (DFT) to simulate hydrogen abstraction and radical stabilization energetics. Use molecular dynamics (MD) simulations to model long-term diffusion rates in polymer matrices. Compare computational results with experimental data (e.g., TGA-MS) to validate predictive accuracy. These approaches bridge theoretical frameworks with empirical observations .
Q. What strategies assess synergistic effects between this compound and phenolic antioxidants?
Design binary antioxidant systems and evaluate performance via isobolographic analysis . Measure synergistic ratios using oxidative induction time (OIT) data from DSC. Mechanistic studies (e.g., quenching experiments ) can differentiate between radical scavenging and peroxide decomposition pathways. Publish protocols in open-access repositories to facilitate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
